![molecular formula C16H15N3O B2894214 (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one CAS No. 1798422-47-5](/img/structure/B2894214.png)
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group and a pyrido[4,3-d]pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
For instance, some compounds inhibit the synthesis of prostaglandins, which are key players in inflammatory responses .
Biochemical Pathways
It’s known that kinase inhibitors, like this compound, can affect a variety of cellular processes, including cell division, survival, and apoptosis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its chemical stability.
Result of Action
Similar compounds have shown good in vitro anti-proliferative activities against various cell lines . Some of them were even more potent than known inhibitors like ibrutinib .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The compound interacts with JAK3, an enzyme that plays a crucial role in the immune system . By inhibiting JAK3, the compound can interfere with the abnormal activity of the immune system, reducing inflammation in autoimmune diseases .
Cellular Effects
The compound has been shown to inhibit the differentiation and function of Th1 and Th17 cells in vitro . It also inhibits the phosphorylation of STAT5 induced by IL-2, IL-4, IL-7, and IL-15, and the phosphorylation of STAT3 induced by IL-21 .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the signaling pathways of the immune system, reducing the inflammation associated with autoimmune diseases .
Temporal Effects in Laboratory Settings
The compound has been shown to reduce disease pathology in mouse models of experimental autoimmune encephalomyelitis and rat models of adjuvant-induced arthritis . The compound has suitable pharmacokinetic and pharmacodynamic properties for preclinical and clinical evaluation .
Metabolic Pathways
The compound is mainly metabolized by cytochrome P450 (CYP3A and a small portion of CYP2D6) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[4,3-d]pyrimidine derivative with a suitable aldehyde under basic conditions to form the desired enone structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural complexity but different applications, primarily as a plasticizer.
Bacoside-A: A bioactive compound with medicinal properties, used in therapeutic formulations.
Uniqueness
(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one is unique due to its specific structural features and the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest.
Properties
IUPAC Name |
(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)19-9-8-15-14(11-19)10-17-12-18-15/h1-7,10,12H,8-9,11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLEBVTFUJRNL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)
![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)

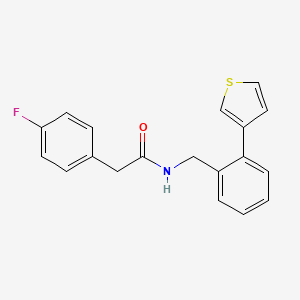
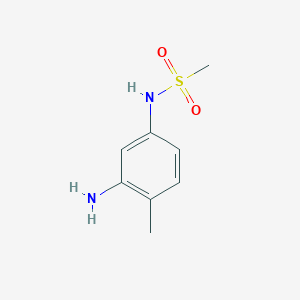
![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)
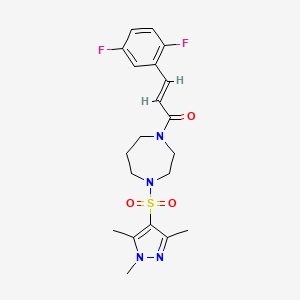
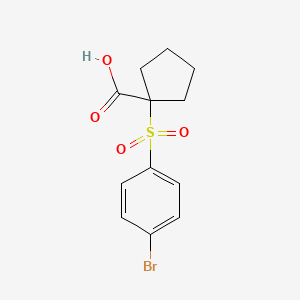
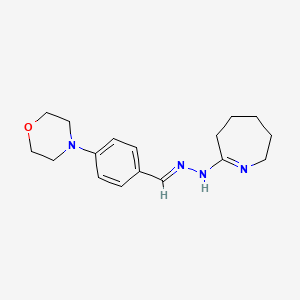

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)
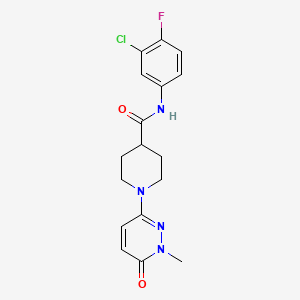
![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2894153.png)
